Tyloxapol, a nonionic detergent, finds significant application in studying lipid metabolism and related diseases. Its ability to interact with lipids makes it a valuable tool for researchers investigating various aspects of this process [].
Beyond its role in studying lipid metabolism, Tyloxapol also holds promise in drug delivery and formulation research:
Tyloxapol is a nonionic liquid polymer classified as an alkyl aryl polyether alcohol. It serves primarily as a surfactant, facilitating the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is commonly administered via inhalation through nebulizers or oxygen streams, making it particularly useful in respiratory therapies. Tyloxapol is also known to block plasma lipolytic activity, inhibiting the breakdown of triglyceride-rich lipoproteins when injected intraperitoneally, which is utilized in experimental hyperlipidemia studies in animal models .
In the context of pulmonary secretions, tyloxapol acts as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread and mix more easily. In the lungs, tyloxapol reduces the surface tension of mucus, making it thinner and easier to clear by coughing or other airway clearance mechanisms [].
While generally considered safe for its intended use, potential safety concerns associated with tyloxapol include:
Tyloxapol is synthesized through the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde, leading to the formation of a polymeric chain. This process typically involves addition reactions in the presence of alkaline catalysts such as sodium or potassium hydroxide. The catalysts are subsequently neutralized and removed from the final product .
Tyloxapol exhibits significant biological activity as a surfactant. Its primary mechanism involves reducing surface tension in pulmonary secretions, thereby enhancing mucus clearance from the airways. Additionally, it acts as an inhibitor of lipoprotein lipase, which plays a crucial role in lipid metabolism by preventing triglyceride uptake . The compound has also been shown to interact with various cellular pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in inflammatory responses .
The synthesis of Tyloxapol can be summarized as follows:
Tyloxapol has several applications in both clinical and research settings:
Studies have explored Tyloxapol's interactions with various biological systems:
Several compounds share similarities with Tyloxapol in terms of structure and function. Below is a comparison highlighting its uniqueness:
Compound Name | Type | Primary Use | Unique Features |
---|---|---|---|
Polysorbate 80 | Nonionic surfactant | Food additive; pharmaceutical agent | Widely used as an emulsifier |
Docusate Sodium | Anionic surfactant | Laxative | Primarily used for stool softening |
Cetyl Trimethyl Ammonium Bromide | Cationic surfactant | Antiseptic; emulsifying agent | Effective against bacteria but less soluble |
Sorbitan Monostearate | Nonionic surfactant | Food emulsifier | Derived from sorbitol; lower toxicity |
Tyloxapol stands out due to its dual role as both a surfactant for respiratory therapies and an inhibitor of lipid metabolism processes, making it particularly versatile compared to other compounds listed.
Tyloxapol is a complex polymeric compound with the Chemical Abstracts Service registry number 25301-02-4 [1]. The basic molecular formula has been reported as C17H28O3 with a molecular weight of 280.41 grams per mole for the fundamental structural unit [1]. However, the complete molecular representation follows the general formula (C15H21O(C2H4O)m)n, which accurately reflects its polymeric nature [2] [4].
The International Union of Pure and Applied Chemistry name for tyloxapol is 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane [1]. This nomenclature reveals the three primary components involved in its synthesis: the alkylphenol core, formaldehyde as the linking agent, and oxirane (ethylene oxide) for the polyoxyethylene chains [9].
The structural configuration of tyloxapol consists of a backbone formed by the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol units [9]. These phenolic units are connected through methylene (CH2) bridges positioned ortho to the phenolic hydroxyl groups [9] [22]. Each phenolic unit in the polymer chain is further modified with polyoxyethyleneoxy moieties, designated as Ar(OCH2CH2)xOH, where x represents 8-10 ethylene oxide units per chain [9].
Property | Value |
---|---|
Chemical Name | Tyloxapol |
IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane |
CAS Number | 25301-02-4 [1] |
Molecular Formula (Basic Unit) | C17H28O3 [1] |
Molecular Formula (General) | (C15H21O(C2H4O)m)n [2] |
Molecular Weight (Basic Unit) | 280.41 g/mol [1] |
Molecular Weight (Polymer) | ~5,000 g/mol (average) [11] |
Physical Form | Viscous liquid [12] |
Color | Clear to hazy yellow to amber [12] |
Density | 1.1 g/mL [12] |
Cloud Point | 92-97°C [15] |
Flash Point | 113°C [12] |
pH (5% aqueous solution) | 4.0-7.0 [1] |
Solubility in Water | Soluble [1] |
Critical Micelle Concentration | 0.018 mM [31] |
The core alkylphenol component is 4-(1,1,3,3-tetramethylbutyl)phenol, also known as para-tert-octylphenol [10] [12]. This branched octyl chain provides the hydrophobic character essential for the surfactant properties of tyloxapol [6]. The branching in the alkyl chain consists of a quaternary carbon center with three methyl groups, followed by another quaternary carbon bearing two methyl groups and the connection to the phenol ring [1].
Tyloxapol exhibits distinctive oligomeric characteristics that differentiate it from monomeric surfactants . The polymerization process results in chains containing six to eight molecules of 4-(1,1,3,3-tetramethylbutyl)phenol linked together by formaldehyde-derived methylene bridges [9] [22]. This oligomeric structure grants tyloxapol an ultra-low critical micelle concentration of 0.018 millimolar, significantly lower than comparable monomeric surfactants such as Triton X-100, which has a critical micelle concentration of 0.22 millimolar [31].
The polymer exhibits an average molecular weight of approximately 5,000 grams per mole [11]. This molecular weight reflects the oligomeric nature of the compound, which consists of multiple repeating units rather than a single molecular entity [11]. The polymeric structure contributes to enhanced surface tension-lowering efficiency compared to monomeric surfactants .
Component | Description |
---|---|
Core Alkylphenol Unit | 4-(1,1,3,3-tetramethylbutyl)phenol [9] |
Alkyl Chain | Branched octyl (tert-octyl) [10] |
Polymerization Degree | 6-8 molecules linked per chain [9] [22] |
Linking Groups | CH2 groups ortho to phenolic hydroxyl [9] |
Ethylene Oxide Units per Chain | 8-10 ethylene oxide units [9] |
Oligomeric Nature | Oligomeric surfactant |
Polymer Type | Alkyl aryl polyether alcohol [2] |
Surfactant Classification | Nonionic liquid polymer [2] |
The synthesis of tyloxapol involves a controlled polymerization reaction where formaldehyde links multiple alkylphenol molecules [22]. Subsequently, these linked phenolic units undergo ethoxylation with oxirane to introduce the polyoxyethylene chains [9]. This two-stage synthesis process results in a complex oligomeric structure with both hydrophobic alkyl chains and hydrophilic polyoxyethylene segments [6].
The oligomeric configuration of tyloxapol enables it to form more stable interfacial films compared to monomeric surfactants . The polymeric backbone provides structural integrity while the multiple ethoxylated side chains enhance water solubility and surface activity [6]. This unique structural arrangement results in superior stabilization properties in various formulations .
Tyloxapol belongs to the broader family of alkyl aryl polyether alcohols, which includes various ethoxylated alkylphenols [2] [6]. Within this classification, tyloxapol is specifically categorized as an ethoxylated para-tert-octylphenol formaldehyde polymer [12]. This distinguishes it from other members of the alkyl aryl polyether alcohol family, such as nonylphenol ethoxylates and simple octylphenol ethoxylates [18] [19].
The primary structural difference between tyloxapol and conventional alkylphenol ethoxylates lies in the oligomeric backbone . While standard octylphenol ethoxylates consist of single alkylphenol units modified with ethylene oxide chains, tyloxapol contains multiple alkylphenol units connected through formaldehyde linkages before ethoxylation [9]. This structural modification significantly affects the physicochemical properties and performance characteristics .
Compound | Alkyl Chain | Polymerization | CMC (mM) | Molecular Weight |
---|---|---|---|---|
Tyloxapol | Octyl (branched) [10] | Oligomeric (6-8 units) [9] | 0.018 [31] | ~5,000 g/mol [11] |
Triton X-100 | Octyl (branched) [36] | Monomeric [36] | 0.22 [36] | ~647 g/mol [36] |
Nonylphenol Ethoxylates | Nonyl (branched) [38] | Variable [38] | Variable [38] | Variable [38] |
Octylphenol Ethoxylates | Octyl (branched/linear) [19] | Variable [19] | Variable [19] | Variable [19] |
Tyloxapol demonstrates enhanced stability in lyotropic liquid crystalline phases compared to monomeric surfactants like Triton X-100 [36]. The polymeric nature of tyloxapol stabilizes hexagonal, cubic, and lamellar lyotropic liquid crystalline phases over a wide range of concentrations and temperatures [36]. In contrast, Triton X-100 water mixtures form only hexagonal phases within limited concentration and temperature ranges [36].
The relationship between tyloxapol and nonylphenol ethoxylates involves structural similarities in the ethoxylation pattern but differs in the alkyl chain length and the presence of the oligomeric backbone [18] [38]. Nonylphenol ethoxylates typically contain a nine-carbon alkyl chain rather than the eight-carbon chain found in tyloxapol [38]. Additionally, commercial nonylphenol ethoxylates are predominantly monomeric rather than oligomeric [38].
The incorporation of tyloxapol into formulations with other alkyl aryl polyether alcohols can modify the overall system properties [36]. Studies have demonstrated that mixtures of tyloxapol with Triton X-100 exhibit intermediate phase behavior between the complex liquid crystalline structures of pure tyloxapol and the simpler phase behavior of Triton X-100 [36]. The viscosity of such mixtures decreases with increasing Triton X-100 content while maintaining the ability to form stable lyotropic phases [36].
Tyloxapol exhibits structural heterogeneity arising from the polymerization process and varying degrees of ethoxylation [9]. The primary source of structural variation stems from the oligomerization reaction, which produces chains of different lengths containing six to eight alkylphenol units [9] [22]. This distribution in chain length results in a polydisperse molecular weight profile with an average molecular weight around 5,000 grams per mole [11].
The ethoxylation degree represents another significant source of structural variation [9]. Each alkylphenol unit in the oligomeric chain can be modified with eight to ten ethylene oxide units, leading to differences in the hydrophilic-lipophilic balance of individual molecules within the tyloxapol preparation [9]. This variation in ethoxylation degree affects the surfactant properties and solubility characteristics of the final product [6].
Variant Type | Description | Impact on Properties |
---|---|---|
Chain Length Distribution | Variable polymer chain lengths (6-8 core units) [9] [22] | Affects surfactant properties and CMC |
Ethoxylation Degree | Average 8-10 ethylene oxide units per chain [9] | Influences hydrophilic-lipophilic balance [6] |
Molecular Weight Range | Molecular weight distribution around 5,000 g/mol average [11] | Determines solution viscosity and stability [36] |
Polymerization Variants | Different degrees of oligomerization [9] | Affects micellization behavior |
Commercial Forms | USP grade, research grade, various purities [1] | Quality and purity specifications [1] |
Commercial preparations of tyloxapol may contain residual unreacted starting materials, including free octylphenol and ethylene oxide [15]. The United States Pharmacopeia specifications limit free phenol content and establish maximum allowable levels of ethylene oxide to ensure product quality [15]. These specifications require that tyloxapol preparations contain not more than 10 parts per million of ethylene oxide and show no immediate cloudiness or precipitation when tested for free phenol [15].
Structural derivatives of tyloxapol can be prepared by modifying the synthesis conditions or using alternative starting materials [22]. Variations in the formaldehyde to alkylphenol ratio during polymerization can affect the average chain length and molecular weight distribution [22]. Similarly, controlling the ethoxylation reaction conditions can influence the degree and uniformity of ethylene oxide incorporation [9].
The polymeric nature of tyloxapol results in batch-to-batch variations that are characteristic of synthetic polymers [11]. These variations primarily affect the molecular weight distribution and the degree of ethoxylation rather than the fundamental chemical structure [9]. Quality control measures for commercial tyloxapol include specifications for cloud point temperature, pH, residue on ignition, and limits for anionic detergents to ensure consistent performance [15].
Irritant;Health Hazard